Methyl 3-amino-5-nitrobenzoate
CAS No.: 23218-93-1
Cat. No.: VC2337341
Molecular Formula: C8H8N2O4
Molecular Weight: 196.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23218-93-1 |
---|---|
Molecular Formula | C8H8N2O4 |
Molecular Weight | 196.16 g/mol |
IUPAC Name | methyl 3-amino-5-nitrobenzoate |
Standard InChI | InChI=1S/C8H8N2O4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,9H2,1H3 |
Standard InChI Key | HZVBRLJDOZZHFL-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N |
Canonical SMILES | COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N |
Introduction
Chemical Identity and Properties
Structural Identification
Methyl 3-amino-5-nitrobenzoate is an aromatic compound with a molecular formula of C8H8N2O4 and a molecular weight of 196.16 g/mol . It contains three key functional groups: a methyl ester group, an amino group at the 3-position, and a nitro group at the 5-position of the benzene ring. The compound is identifiable through several systematic nomenclature systems:
Parameter | Value |
---|---|
CAS Number | 23218-93-1 |
IUPAC Name | methyl 3-amino-5-nitrobenzoate |
InChIKey | HZVBRLJDOZZHFL-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=CC(=C1)N+[O-])N |
Molecular Weight | 196.16 g/mol |
Physical Properties
While comprehensive physical property data specifically for methyl 3-amino-5-nitrobenzoate is limited in the available research, properties can be estimated through comparison with structurally similar compounds:
Based on these structural analogues, methyl 3-amino-5-nitrobenzoate would likely exhibit a boiling point in the range of 320-360°C at standard pressure. The presence of the amino group, which can participate in hydrogen bonding, might result in distinct solubility patterns and crystallization behavior compared to its structural analogues.
Synthesis Methods
Fischer Esterification
Although the search results don't provide a specific synthesis protocol for methyl 3-amino-5-nitrobenzoate, established organic chemistry principles suggest several viable routes. The most direct approach would involve Fischer esterification of 3-amino-5-nitrobenzoic acid with methanol. This methodology is analogous to the synthesis described for a similar compound:
"The first part of this synthesis was the methylation of 4-amino-3-nitrobenzoic acid via Fischer esterification using methanol and concentrated sulphuric acid as a catalyst... After TLC, the reaction was quenched with saturated sodium bicarbonate solution and extracted into ethyl acetate, then filtered and dried to yield the final product."
Reaction Monitoring
For synthesis monitoring, thin-layer chromatography (TLC) with dichloromethane as the mobile phase provides an effective method for tracking reaction progress:
"Students can monitor and confirm the formation of the product via TLC (with DCM as mobile phase) and visualize under UV light. Since the reaction is heated, in order to check the reaction progression, the reaction was allowed to cool slightly."
Alternative Synthetic Routes
Additional potential synthetic pathways include:
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Selective nitration of methyl 3-aminobenzoate
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Selective reduction of one nitro group in methyl 3,5-dinitrobenzoate
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Functional group interconversion from other 3,5-disubstituted benzoate derivatives
Each route would require specific reaction conditions to ensure regioselectivity and minimize side product formation.
Chemical Reactivity
Reactivity of Functional Groups
The chemical behavior of methyl 3-amino-5-nitrobenzoate is determined by its three primary functional groups:
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Methyl ester group: Susceptible to hydrolysis under acidic or basic conditions, yielding 3-amino-5-nitrobenzoic acid. Can also undergo transesterification reactions with other alcohols.
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Amino group at the 3-position: Can participate in various transformations:
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Diazotization to form diazonium salts
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Nucleophilic substitution reactions
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Formation of amides, imines, or other nitrogen-containing derivatives
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Protective group chemistry in multistep syntheses
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Nitro group at the 5-position: Can undergo:
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Reduction to form an amino group using various reducing agents
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Nucleophilic aromatic substitution reactions
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Activation of the aromatic ring toward electrophilic attack at specific positions
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Electronic Effects
The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups creates an interesting electronic distribution within the molecule. The nitro group withdraws electron density through resonance and inductive effects, while the amino group donates electron density primarily through resonance. This electronic interplay influences the reactivity patterns, particularly for electrophilic and nucleophilic aromatic substitution reactions.
Applications in Research and Industry
Synthetic Intermediate
Methyl 3-amino-5-nitrobenzoate likely serves as a valuable intermediate in organic synthesis, similar to its structural analogues:
"Methyl 3-amino-4-methyl-5-nitrobenzoate serves as an important intermediate in the synthesis of more complex organic compounds. It can undergo various chemical reactions, including oxidation, reduction, and substitution, to yield derivatives that are useful in further chemical synthesis."
The presence of multiple functional groups provides several sites for derivatization, making it a versatile building block for complex molecule synthesis.
Enzyme Inhibition Studies
Research on structurally related compounds provides insights into potential biological applications. Notably, analogous compounds have demonstrated enzyme inhibitory activity:
"3-amino-benzoic acid methyl ester derivatives inhibit GR and GST which are critical for the protection of tumor cells. Methyl 3-amino-5-chlorobenzoate has the highest inhibitory effect on hGR with Ki value of 0.524±0.109 μM) and methyl 3-amino-4-nitrobenzoate is the most effective inhibitor on hGST with Ki value of 37.05±4.487 μM."
This suggests that methyl 3-amino-5-nitrobenzoate might exhibit similar inhibitory effects on glutathione reductase (GR) and glutathione S-transferase (GST), enzymes involved in cellular detoxification processes and protection against oxidative stress.
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | <0.03125 |
Compound B | Escherichia coli | 1 |
Compound C | Klebsiella pneumoniae | 4 |
While this data pertains to derivatives of methyl 3-amino-4-methyl-5-nitrobenzoate, it suggests potential antimicrobial applications for methyl 3-amino-5-nitrobenzoate and its derivatives as well.
Dyes and Pigments
The nitro and amino groups present in methyl 3-amino-5-nitrobenzoate make it potentially useful in colorant chemistry:
"The compound is utilized in the production of dyes and pigments. Its nitro group allows for various modifications that can enhance color properties, making it valuable in industrial applications."
Structure-Activity Relationships
Positional Isomers and Structural Analogues
Several structurally related compounds provide valuable insights into structure-activity relationships:
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Methyl 3-amino-4-nitrobenzoate: Differs in nitro group position (4 vs. 5)
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Methyl 2-amino-5-methyl-3-nitrobenzoate: Features different arrangement of functional groups
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Methyl 3-amino-4-methyl-5-nitrobenzoate: Contains additional methyl group at 4-position
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Ethyl 3-amino-5-nitrobenzoate: Features ethyl rather than methyl ester
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Methyl 3-methyl-5-nitrobenzoate: Contains methyl instead of amino group at 3-position
These structural variations significantly affect electronic properties, reactivity patterns, and biological activities.
Enzyme Inhibition Structure-Activity Relationships
Research findings indicate that subtle structural differences dramatically affect enzyme inhibitory activity:
"Molecular docking analysis estimates the highest binding affinity of methyl 3-amino-4-nitrobenzoate and methyl 3-amino-4-chlorobenzoate into GR and GST receptors respectively."
These observations suggest that:
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For GR inhibition, a chloro substituent at the 5-position is more effective than a nitro group
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For GST inhibition, a nitro group at the 4-position demonstrates strong activity
Based on these patterns, methyl 3-amino-5-nitrobenzoate might exhibit intermediate inhibitory activity against these enzymes, potentially with a distinct selectivity profile compared to its positional isomers.
Analytical Characterization
Spectroscopic Analysis
Standard analytical techniques for characterizing methyl 3-amino-5-nitrobenzoate include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR would typically show:
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Methyl ester protons (singlet at approximately 3.9 ppm)
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Aromatic protons (complex pattern in the 7.0-8.5 ppm region)
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Amino protons (broad singlet at approximately 5.0-5.5 ppm)
Carbon (¹³C) NMR would reveal the carbonyl carbon (approximately 165-170 ppm), aromatic carbons (120-150 ppm), and methyl carbon (approximately 52 ppm).
Infrared (IR) Spectroscopy
Characteristic IR absorptions would include:
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N-H stretching (3300-3500 cm⁻¹)
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C=O stretching (1700-1730 cm⁻¹)
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NO₂ symmetric and asymmetric stretching (1300-1370 cm⁻¹ and 1500-1570 cm⁻¹)
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C-O stretching (1200-1300 cm⁻¹)
Chromatographic Methods
For purity assessment and reaction monitoring:
"Students can monitor and confirm the formation of the product via TLC (with DCM as mobile phase, Figure 1) and visualize under UV light."
High-performance liquid chromatography (HPLC) would provide quantitative analysis capabilities for this compound, particularly useful for pharmaceutical development and quality control purposes.
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